Chlorobenzene-d5
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-chloro-2,3,4,5,6-pentadeuteriobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl/c7-6-4-2-1-3-5-6/h1-5H/i1D,2D,3D,4D,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVPPADPHJFYWMZ-RALIUCGRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])Cl)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90953233 | |
| Record name | 1-Chloro(~2~H_5_)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90953233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3114-55-4 | |
| Record name | Chlorobenzene-d5 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3114-55-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chloro(2H5)benzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003114554 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Chloro(~2~H_5_)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90953233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chloro(2H5)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.529 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Spectroscopic Research Applications of Chlorobenzene D5
Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations
Chlorobenzene-d5 is extensively utilized in NMR spectroscopy due to its ability to dissolve a wide range of organic and organometallic compounds and its relatively simple, well-defined residual solvent signals. carlroth.comcarlroth.com The primary advantage of using a deuterated solvent like this compound is the significant reduction of solvent proton signals in ¹H NMR spectra, which allows for the unambiguous observation of signals from the analyte of interest. carlroth.com
Applications as a Deuterated Solvent in High-Resolution NMR
As a deuterated solvent, this compound is instrumental in high-resolution NMR studies for the structural elucidation and purity assessment of various chemical compounds. carlroth.comcarlroth.com Its use facilitates the clear observation of solute signals that might otherwise be obscured by the proton signals of a non-deuterated solvent.
In chemical synthesis, it is crucial to identify and quantify impurities. Tables of ¹H and ¹³C NMR chemical shifts for common laboratory solvents and organic compounds have been compiled in various deuterated solvents, including this compound. pitt.edudu.eduacs.org These reference data are essential for chemists to easily identify known impurities in their samples. du.edu For instance, the chemical shifts of common contaminants are documented in this compound, which is frequently used in organometallic chemistry laboratories. pitt.edudu.edu
Below is a table showcasing the ¹H and ¹³C NMR chemical shifts of some common laboratory solvents as trace impurities when measured in this compound. The residual peak of the solvent itself is also included.
| Impurity | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| This compound (residual) | 7.16 | 134.4, 129.1, 128.3, 125.1 |
| Acetone | 1.55 | 205.5, 29.5 |
| Acetonitrile | 1.55 | 116.8, 0.7 |
| Benzene (B151609) | 7.15 | 128.0 |
| Chloroform | 6.15 | 77.2 |
| Dichloromethane | 4.27 | 53.5 |
| Diethyl ether | 3.29 (q), 1.01 (t) | 65.6, 14.7 |
| N,N-Dimethylformamide (DMF) | 7.85 (s), 2.70 (s), 2.55 (s) | 161.8, 35.8, 30.7 |
| Dimethyl sulfoxide (B87167) (DMSO) | 2.15 | 39.5 |
| Ethanol | 3.44 (q), 1.01 (t) | 56.8, 17.8 |
| Ethyl acetate | 3.88 (q), 1.83 (s), 0.90 (t) | 170.1, 59.5, 20.2, 13.6 |
| n-Hexane | 1.20 (m), 0.83 (t) | 31.4, 22.5, 13.9 |
| Methanol | 3.10 | 48.9 |
| n-Pentane | 1.20 (m), 0.84 (t) | 34.3, 22.3, 13.8 |
| Pyridine | 8.50 (m), 7.25 (m), 6.85 (m) | 149.3, 135.2, 123.0 |
| Tetrahydrofuran (THF) | 3.57 (m), 1.78 (m) | 67.4, 25.2 |
| Toluene (B28343) | 7.08 (m), 6.98 (m), 2.09 (s) | 137.5, 128.8, 127.9, 125.0, 20.9 |
| Water | 1.90 | Not Applicable |
Note: Chemical shifts can be dependent on temperature and concentration. The values presented are representative. Data compiled from multiple sources. pitt.edusigmaaldrich.com
The choice of solvent can significantly influence the molecular dynamics and intermolecular interactions of a solute. This compound, being a polar aromatic solvent, can affect the rotational dynamics and relaxation processes of molecules studied within it. researchgate.netacs.org For instance, studies on fullerenes like C60 and C70 in this compound have revealed insights into their reorientational dynamics. researchgate.netacs.org The interaction between the solvent and solute can alter the chemical shifts and coupling constants, providing information about the nature of these interactions. cas.czthieme-connect.de The polarity of chlorobenzene (B131634) can also influence the aggregation behavior of solutes. rsc.orgchemrxiv.org
Research on fullerene C70 in different aromatic solvents, including this compound, has shown that the reorientational dynamics of the fullerene are temperature-dependent. researchgate.net At certain temperatures, the diffusion is anisotropic, while at others it becomes isotropic. researchgate.net This highlights the critical role of the solvent environment in dictating molecular motion.
Variable-temperature (VT) NMR spectroscopy is a powerful technique for studying dynamic processes such as conformational changes. This compound is a suitable solvent for such studies due to its relatively high boiling point (131-132 °C) and low freezing point, allowing for a wide temperature range to be investigated. sigmaaldrich.com VT-NMR studies in this compound have been used to investigate the conformational dynamics of various molecules, including organometallic complexes and organic receptors. emich.eduamazonaws.comresearchgate.netmit.edu For example, low-temperature NMR studies in a mixture of this compound and toluene-d8 (B116792) have been used to characterize the structure and dynamics of zirconocene (B1252598) complexes. emich.edu In another study, VT-¹H NMR in this compound was used to verify hydrogen bonding in the synthesis of complex carbohydrates. researchgate.net
This compound is employed to study the aggregation of organometallic species in solution. The polarity of chlorobenzene can influence the extent and nature of aggregation. rsc.orgchemrxiv.org Pulsed-field gradient spin-echo (PGSE) NMR studies, which measure diffusion coefficients, are often conducted in this compound to determine the size and aggregation state of organometallic complexes. rsc.orgchemrxiv.orgresearchgate.netrsc.org For example, PGSE NMR studies on methylaluminoxane (B55162) (MAO), a co-catalyst in olefin polymerization, in chlorobenzene have shown that while the average hydrodynamic dimensions are not significantly affected by solvent polarity, the aggregation behavior is somewhat sensitive to it. rsc.orgchemrxiv.orgresearchgate.netrsc.org
This compound is a valuable solvent for studying cationic metal species and the formation of ion pairs, which are crucial intermediates in many catalytic reactions. emich.eduresearchgate.netcore.ac.ukcardiff.ac.ukwiley-vch.de The polar nature of chlorobenzene can facilitate the formation of solvated cations and anions, which can be investigated by NMR. rsc.orgresearchgate.netrsc.org For instance, low-temperature NMR studies in this compound have provided evidence for the formation of specific ion-pair structures in zirconocene-based catalyst systems. emich.educore.ac.uk The solvent plays a critical role in the speciation of these ion pairs, influencing whether they exist as tight or solvent-separated pairs. core.ac.uk Research on platinum complexes in chlorobenzene has also utilized NMR to identify various cationic and anionic species in solution. cardiff.ac.uk
Advanced NMR Methodologies on this compound Itself
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating molecular structure. The substitution of protons with deuterium (B1214612) in this compound provides a unique opportunity for specialized NMR studies that are not possible with its non-deuterated counterpart. Deuterated compounds are frequently used in NMR spectroscopy to minimize solvent signals, and the deuterium signal itself can be used for locking the magnetic field. carlroth.comlabinsights.nlcarlroth.com
Determination of Deuterium Quadrupolar Coupling Constants (DQCC)
The deuterium nucleus possesses an electric quadrupole moment, which interacts with the electric field gradient at the nucleus. This interaction is quantified by the Deuterium Quadrupolar Coupling Constant (DQCC). Studies using ¹H and ²H NMR spectra of this compound dissolved in liquid crystal solvents have been conducted to determine the DQCC for the deuterons at the ortho, meta, and para positions. chemicalbook.comsigmaaldrich.comscientificlabs.co.ukchemicalbook.comcalpaclab.comsigmaaldrich.cnscientificlabs.co.ukcenmed.comresearchgate.netresearchgate.netsigmaaldrich.comsigmaaldrich.comresearchgate.netresearchgate.netsigmaaldrich.com The liquid crystal environment induces a partial orientation of the this compound molecules, allowing for the measurement of quadrupolar splittings in the ²H NMR spectrum. researchgate.net
From these splittings, and by using the molecular ordering information obtained from the proton spectra of non-deuterated chlorobenzene in the same solvents, researchers have calculated the DQCC values. researchgate.net For this compound, the reported DQCC values are:
ortho: 180(2) kHz chemicalbook.comsigmaaldrich.comscientificlabs.co.ukchemicalbook.comcalpaclab.comsigmaaldrich.cnscientificlabs.co.ukcenmed.comresearchgate.netresearchgate.netsigmaaldrich.comresearchgate.netresearchgate.net
meta: 174(2) kHz chemicalbook.comsigmaaldrich.comscientificlabs.co.ukchemicalbook.comcalpaclab.comsigmaaldrich.cnscientificlabs.co.ukcenmed.comresearchgate.netresearchgate.netsigmaaldrich.comresearchgate.netresearchgate.net
para: 182(4) kHz chemicalbook.comsigmaaldrich.comscientificlabs.co.ukchemicalbook.comcalpaclab.comsigmaaldrich.cnscientificlabs.co.ukcenmed.comresearchgate.netresearchgate.netsigmaaldrich.comresearchgate.netresearchgate.net
These values provide fundamental information about the electronic environment and the C-D bond characteristics at different positions on the aromatic ring.
Evaluation of Asymmetry Parameters (η) in Liquid Crystal Solvents
In addition to the DQCC, the asymmetry parameter (η) of the electric field gradient tensor can also be determined from the NMR spectra of this compound in liquid crystal solvents. chemicalbook.comsigmaaldrich.comscientificlabs.co.ukchemicalbook.comcalpaclab.comsigmaaldrich.cnscientificlabs.co.ukcenmed.comresearchgate.netresearchgate.netsigmaaldrich.comsigmaaldrich.comresearchgate.netresearchgate.netsigmaaldrich.com The asymmetry parameter describes the deviation of the electric field gradient from axial symmetry.
The same experimental setup involving the analysis of ¹H and ²H NMR spectra in liquid crystal solutions is used to evaluate η. researchgate.netresearchgate.netresearchgate.net The determined asymmetry parameters for this compound are:
η(ortho): 0.06(1) chemicalbook.comsigmaaldrich.comscientificlabs.co.ukchemicalbook.comcalpaclab.comsigmaaldrich.cnscientificlabs.co.ukcenmed.comresearchgate.netresearchgate.netsigmaaldrich.comresearchgate.netresearchgate.net
η(meta): 0.09(3) chemicalbook.comsigmaaldrich.comscientificlabs.co.ukchemicalbook.comcalpaclab.comsigmaaldrich.cnscientificlabs.co.ukcenmed.comresearchgate.netresearchgate.netsigmaaldrich.comresearchgate.netresearchgate.net
η(para): 0.06(4) chemicalbook.comsigmaaldrich.comscientificlabs.co.ukchemicalbook.comcalpaclab.comsigmaaldrich.cnscientificlabs.co.ukcenmed.comresearchgate.netresearchgate.netsigmaaldrich.comresearchgate.netresearchgate.net
These findings offer a more detailed picture of the electronic distribution around the deuterium nuclei.
Table 1: Deuterium Quadrupolar Coupling Constants and Asymmetry Parameters for this compound
Comparative ¹H and ²H NMR Spectral Analysis
The use of deuterated solvents is standard in ¹H NMR to avoid large solvent signals. labinsights.nllongdom.orgucla.edu In the case of this compound, which is itself a deuterated compound, comparative analysis of its ¹H and ²H spectra provides complementary information. While ²H NMR is used to determine quadrupolar parameters, high-resolution ¹H NMR of any residual protons in the this compound molecule can reveal information about proton chemical environments and spin-spin couplings. docbrown.info
The ¹H NMR spectrum of undeuterated chlorobenzene shows a complex multiplet for the aromatic protons. In a comparative analysis, the much simpler residual proton signals in a this compound sample can be more easily analyzed. Furthermore, the differences in the spectra of the deuterated and non-deuterated compounds can be used to assign specific signals and understand the effects of isotopic substitution on the magnetic environment of the nuclei.
Vibrational Spectroscopy Studies
Vibrational spectroscopy techniques, such as Infrared (IR) absorption and Resonance-Enhanced Multiphoton Ionization (REMPI) spectroscopy, are used to probe the vibrational and electronic energy levels of molecules. The isotopic substitution in this compound leads to significant shifts in vibrational frequencies, which aids in the assignment of vibrational modes.
Infrared (IR) Absorption Spectroscopy of Vibrational Modes
The infrared spectrum of a molecule provides a "fingerprint" based on its unique vibrational modes. docbrown.info For this compound, the IR spectrum shows characteristic absorption bands that differ from those of chlorobenzene-h5 due to the heavier mass of deuterium. These isotopic shifts are crucial for the correct assignment of vibrational modes, particularly the C-D stretching and bending vibrations, which occur at lower frequencies than the corresponding C-H vibrations. The analysis of these vibrational modes provides insight into the molecular structure and bonding. chemicalbook.com For instance, the C-H stretching vibrations in the benzene ring of chlorobenzene appear between 3080 and 3030 cm⁻¹, whereas the complex vibrations involving C-H and C-Cl bonds are found between 880 and 550 cm⁻¹. docbrown.info
Resonance-Enhanced Multiphoton Ionization (REMPI) Spectroscopy of Electronic Transitions
REMPI spectroscopy is a sensitive technique used to study the electronic states of molecules. researchgate.net Research on chlorobenzene has utilized REMPI to investigate the S₁←S₀ electronic transition. researchgate.net By comparing the REMPI spectra of chlorobenzene-h5 and this compound, researchers can analyze the changes in vibrational modes between the two isotopologues and between the ground (S₀) and first excited (S₁) electronic states. researchgate.net
These isotopic shifts, in conjunction with quantum chemical calculations, allow for the precise assignment of vibrational bands in the electronic spectra. researchgate.net This comparative approach has been instrumental in understanding the vibrational structure of the excited electronic state and has been applied to related molecules like fluorobenzene (B45895) as well. sigmaaldrich.comaip.org
Vibrational Assignment and Isotopic Shift Analysis
The vibrational spectra of this compound have been extensively studied to understand its molecular vibrations. Resonance-enhanced multiphoton ionization (REMPI) spectroscopy has been employed to study the S1←S0 transition in both chlorobenzene-h5 and its perdeuterated isotopologue, this compound. researchgate.netnih.gov These studies, aided by quantum chemical calculations, allow for the assignment of vibrational bands. nih.gov The isotopic shifts observed between the two molecules, as well as between the ³⁵Cl and ³⁷Cl isotopologues, are instrumental in making these assignments. nih.govresearchgate.net
Changes in the vibrational modes between the different isotopologues and between the S0 and S1 electronic states have been analyzed. nih.gov The analysis of infrared and Raman spectra of this compound, in conjunction with its non-deuterated counterpart, has provided a comprehensive assignment of fundamental vibrational frequencies. sigmaaldrich.comsigmaaldrich.com For instance, a comparison of the vibrational spectra of penta-deutero-chlorobenzene with other deuterated benzene derivatives has been conducted to aid in these assignments. worktribe.com This comparative approach helps in understanding the effects of deuteration on the vibrational modes. The use of deuterated compounds like this compound can also help in eliminating Fermi resonances that can complicate spectral analysis in non-deuterated molecules. ustc.edu.cn
The vibrational frequencies for this compound in its ground state (S0), first excited singlet state (S1), and ground state cation (D0+) have been assigned. nih.gov The table below presents a selection of assigned vibrational frequencies for the S0 and S1 states of this compound.
Table 1: Selected Vibrational Frequencies (cm⁻¹) for this compound
| Mode | S₀ State (Experiment) | S₁ State (Experiment) |
|---|---|---|
| 6a | 599 | 590 |
| 6b | 667 | 626 |
| 1 | 958 | 932 |
| 12 | 990 | 992 |
| 9a | 1162 | 1150 |
| 8a | 1553 | 1546 |
Data sourced from Andrejeva et al. (2015) nih.gov
Two-Photon Absorption Spectroscopy of Electronic Excitations
Two-photon absorption (TPA) spectroscopy has been utilized to investigate the electronic excitations in chlorobenzene and its deuterated form. researchgate.net The multiphoton ionization (MPI) technique, combined with a nozzle beam method, has been applied to observe the two-photon absorption spectra of the S0-S1 valence shell excitations. researchgate.net These studies have established a strong two-photon activity of the ν14 (b2u or b2) vibration in chlorobenzene. researchgate.net The two-photon resonant four-photon ionization spectra obtained in these experiments are considered to reflect accurate two-photon absorption cross-sections. researchgate.net
Photoelectron Spectroscopy and Mass Spectrometry Applications
Laser Photoelectron Spectroscopy for Gas-Phase Electronic Structure
Laser photoelectron spectroscopy has been a valuable technique for probing the gas-phase electronic structure of this compound. acs.orgacs.org By using one- or two-color, two-photon ionization via different vibrational levels of the first excited neutral state (¹B₂), photoelectron spectra of both chlorobenzene-h5 and this compound have been investigated. researchgate.net These experiments have enabled the assignment of numerous vibrational frequencies for the ²B₁ chlorobenzene-h5 ion and its deuterated counterpart. researchgate.net
The precise determination of the vibrational state distribution of the resulting ions provides crucial data for further spectroscopic studies. researchgate.net Resonance-enhanced multiphoton ionization photoelectron spectroscopy (MPI-PES) has been used to determine the vibrational frequencies of the phenol-d5 (B121304) cation, demonstrating the utility of this technique for deuterated aromatic compounds. stanford.edu High-resolution threshold photoelectron spectroscopy has also been applied to chlorobenzene, providing detailed information about its ionization energy. researchgate.net
Mass Spectrometric Techniques in Mechanistic Elucidation
High-energy collision-induced dissociation (CID) mass spectrometry is a powerful tool for studying the fragmentation of protonated molecules, providing insights into their structure and isomerization. The CID mass spectra of protonated chlorobenzene and this compound have been shown to change significantly depending on the protonating reaction conditions in the ion source. rsc.orgresearchgate.net By monitoring the relative peak heights as a function of gas pressure and temperature, it is possible to distinguish the changing abundances of up to four different protonated isomers: the para [C(4)], ortho [C(2)], and ipso [C(1)] ring-edge-protonated isomers, and the Cl-protonated molecule. rsc.orgresearchgate.net This allows for the elucidation of the mechanism and energetics of their interconversion. rsc.org
The thermal isomerization of protonated chlorobenzene species has been investigated using mass spectrometric techniques. rsc.org At low temperatures, it appears that C(4) protonation is almost complete, and the migration of the proton around the ring is "frozen". rsc.orgresearchgate.net However, heating to temperatures above 300 K leads to rapid migration and equilibration between the C(2) and C(4) isomers. rsc.orgresearchgate.net
A kinetic model fitted to the data provides the relative energies of the C(2) and C(1) isomers with respect to the C(4) isomer, as well as the energy barrier for proton migration around the ring. rsc.org A significant primary kinetic isotope effect has been observed for the thermally induced migration of the proton around the (C₆D₅Cl)H⁺ ion. rsc.org At 200 K, there is no primary kinetic isotope effect in the CID channel leading to the loss of H from (C₆D₅Cl)H⁺, but it increases to a very high value as the temperature of the ion increases to above 450 K. rsc.orgresearchgate.net
Mass Analyzed Threshold Ionization (MATI) Spectroscopy
Mass Analyzed Threshold Ionization (MATI) spectroscopy is a high-resolution technique used to obtain detailed information about the vibrational and electronic states of cations. In this method, molecules are excited to a high Rydberg state just below the ionization threshold, and then gently ionized by a pulsed electric field. This process allows for the precise determination of ionization energies and cationic vibrational frequencies.
This compound has been a subject of study in this field, often in conjunction with its perhydrogenated counterpart (chlorobenzene-h5), to understand the effects of deuteration on molecular properties. Photoelectron spectra of chlorobenzene-h5 and this compound have been investigated through one- or two-color, two-photon ionization via various vibrational levels of the first excited neutral state. researchgate.net These studies have enabled the assignment of numerous vibrational frequencies of the respective cations. researchgate.net
Research using two-color threshold photoionization spectroscopy has been conducted on both chlorobenzene-h5 and this compound, providing valuable data for spectroscopic analysis. acs.org The adiabatic ionization energy (AIE) of chlorobenzene, which is the minimum energy required to remove an electron from the molecule, has been precisely determined from MATI spectra. researchgate.net This value is fundamental for understanding the molecule's electronic structure.
| Compound | Adiabatic Ionization Energy (cm⁻¹) | Reference |
|---|---|---|
| Chlorobenzene | 73,177 ± 5 | researchgate.net |
Application as an Internal Standard in Advanced Chromatographic-Mass Spectrometric Methods
In analytical chemistry, an internal standard is a compound added in a constant amount to samples, calibration standards, and blanks. It is used to correct for the loss of analyte during sample preparation and analysis. Since the internal standard is affected by the analytical procedure in a similar way to the analyte, the ratio of their signals can be used for accurate quantification. Deuterated compounds like this compound are ideal internal standards for mass spectrometry-based methods because they are chemically almost identical to the analyte of interest but have a different mass, allowing them to be distinguished by the detector.
Thermal Desorption/Gas Chromatography/Mass Spectrometry (TD/GC/MS) is a sensitive technique used for the analysis of volatile and semi-volatile organic compounds (VOCs) collected on sorbent tubes. This compound is utilized as an internal standard in TD/GC/MS analysis, particularly for compounds with high molecular weight and low volatility. calpaclab.comsigmaaldrich.com Its stability and similar behavior to a range of analytes during the thermal desorption and chromatographic processes ensure reliable quantification.
Gas Chromatography/Mass Spectrometry (GC/MS) is a cornerstone technique for environmental analysis, capable of separating and identifying complex mixtures of compounds. This compound is frequently employed as an internal or surrogate standard in these methods. For instance, it is used in the analysis of volatile hazardous air pollutants and ozone precursors. shimadzu.com In a study analyzing VOCs in maternal milk, this compound was one of several isotopically labeled internal standards used as a surrogate, added to the sample before the extraction process to monitor analytical efficiency. mdpi.com
Its utility is also demonstrated in broad-spectrum analyses, where a single method may be used to quantify a large number of compounds. In one such volatiles analysis method covering approximately 100 different compounds, this compound serves as an internal standard for quantitation, while other compounds are used to monitor its performance and any potential drift in instrument response. chromforum.org
| Application | Role of this compound | Matrix | Reference |
|---|---|---|---|
| Analysis of Volatile Hazardous Air Pollutants | Internal Standard Gas | Air | shimadzu.com |
| Analysis of Volatile Organic Compounds (VOCs) | Surrogate Standard | Maternal Milk | mdpi.com |
| Multi-analyte Volatiles Method | Internal Standard for Quantitation | General/Various | chromforum.org |
Liquid Chromatography/Mass Spectrometry (LC/MS) is a powerful technique for analyzing non-volatile and thermally labile compounds in complex matrices. A significant challenge in LC/MS, particularly with electrospray ionization, is the "matrix effect," where co-eluting components from the sample can suppress or enhance the ionization of the target analyte, leading to inaccurate results. wuxiapptec.com
The use of stable isotope-labeled internal standards (SIL-IS), such as deuterated compounds, is the preferred strategy to overcome this challenge. wuxiapptec.comtechnologynetworks.com A SIL-IS has nearly identical chemical and physical properties to its non-labeled counterpart, meaning it experiences the same extraction inefficiencies and, crucially, the same degree of matrix-induced ionization suppression or enhancement. wuxiapptec.comchromforum.org Because the SIL-IS can be distinguished from the analyte by its mass, the ratio of the analyte signal to the internal standard signal provides a highly accurate and precise measurement, even in complex biological or environmental samples. chromforum.orgchromatographyonline.com
While chlorobenzene itself is highly volatile and typically analyzed by GC/MS, the principles of using deuterated standards are universal. The suitability of this compound as a standard in complex matrices is demonstrated by its use as a surrogate standard added prior to sample extraction. mdpi.com This role is directly transferable to LC/MS workflows where it could serve as an effective internal standard for its non-deuterated analog or structurally similar compounds, correcting for variations in both sample preparation and instrument response.
Kinetic and Mechanistic Investigations Utilizing Chlorobenzene D5
Deuterium (B1214612) Kinetic Isotope Effect (KIE) Studies
The substitution of hydrogen with deuterium in a molecule like chlorobenzene (B131634) does not alter its chemical properties but does change its mass. This mass difference affects the zero-point vibrational energies of the carbon-hydrogen (C-H) versus the carbon-deuterium (C-D) bonds. The C-D bond has a lower zero-point energy, meaning it requires more energy to be broken. Consequently, reactions involving the cleavage of a C-D bond are typically slower than those involving a C-H bond. This phenomenon is the basis of the deuterium kinetic isotope effect (KIE), a critical tool for mechanistic elucidation.
A primary kinetic isotope effect, where the isotopic substitution involves a bond being broken or formed in the rate-determining step (RDS) of a reaction, is a strong indicator of the reaction mechanism. A significant KIE, typically expressed as the ratio of the rate constants (kH/kD) and being greater than 2, provides compelling evidence that the C-H bond is cleaved during the slowest step of the reaction. While specific studies focusing on chlorobenzene-d5 to pinpoint the RDS of a particular named reaction are specialized, the principle is widely applied. For instance, in studies of organometallic reactions or photochemical processes, this compound can be used to test whether a C-H (or C-D) bond activation step is kinetically significant. If a reaction involving chlorobenzene proceeds at a significantly slower rate than the same reaction with this compound, it points directly to C-H bond cleavage being integral to the rate-limiting step.
This compound has been instrumental in analyzing primary KIEs in proton transfer reactions, particularly in the gas phase. Studies on the thermal isomerization of protonated chlorobenzene have revealed significant isotope effects. When a proton (or deuteron) migrates around the deuterated aromatic ring of (C₆D₅Cl)H⁺, a primary kinetic isotope effect of greater than 3 is observed. rsc.orgresearchgate.net This substantial KIE confirms that the migration of the proton is a key event in the reaction's kinetics.
An even more dramatic effect is seen during the collision-induced decomposition of the protonated molecule. At temperatures above 450 K, the loss of a hydrogen atom from (C₆D₅Cl)H⁺ exhibits an exceptionally high KIE of over 90. rsc.org This unusually large value underscores the sensitivity of the reaction rate to the isotopic identity of the atom being transferred, providing deep insight into the transition state of the proton transfer process.
The metabolism of aromatic compounds like chlorobenzene, often carried out by cytochrome P450 (CYP) enzymes, typically involves an oxidation mechanism. wikipedia.orgdovepress.com Deuterated substrates are invaluable for probing these pathways. While direct studies on this compound are specific, research on the closely related compound methyl benzoate-d₅ (C₆D₅CO₂CH₃) provides a clear model for how such investigations are conducted.
When the fungus Pseudomonas ribis metabolizes methyl benzoate-d₅, it forms an oxepine metabolite. nih.gov The formation of this type of intermediate is characteristic of an arene epoxidation pathway. In this mechanism, the enzyme first converts the aromatic ring into a highly reactive benzene (B151609) oxide. This intermediate can then rearrange to form hydroxylated products. The use of the deuterated compound helps to trace the fate of the atoms and provides evidence for the existence of such transient intermediates, confirming the epoxidation-aromatization mechanism common in enzymatic hydroxylation of aromatic rings. nih.gov
Mechanistic Studies of Protonation and Isomerization
Gas-phase studies using this compound have provided a detailed picture of the fundamental processes of protonation and subsequent isomerization on an aromatic ring. High-energy collision-induced decomposition mass spectrometry allows for the differentiation of various protonated isomers.
Investigations using this compound have shown that protonation can occur at several positions, including the chlorine atom (Cl-protonated) and various carbons on the ring: ipso (C1, the carbon bearing the chlorine), ortho (C2), and para (C4). rsc.org The dynamics of proton migration between these sites are highly dependent on temperature.
At low temperatures (around 200 K), proton migration around the aromatic ring is effectively "frozen." rsc.orgresearchgate.net Under these conditions, the most stable isomer, which is protonated at the C4 (para) position, is predominantly observed. However, as the temperature is increased to above 300 K, the proton gains sufficient thermal energy to rapidly migrate around the ring, leading to an equilibration between the C2 (ortho) and C4 (para) isomers. rsc.orgresearchgate.net This temperature-dependent dynamic provides a window into the energy barriers that govern intramolecular proton movement.
The use of this compound has enabled the elucidation of the mechanism and energetics of the interconversion between its protonated isomers. rsc.org Initially, under low-pressure and low-temperature conditions, protonation occurs on the chlorine atom. As pressure increases, an intramolecular migration transfers the proton from the chlorine to the aromatic ring. rsc.orgresearchgate.net
By modeling the temperature-dependent changes in the populations of the different isomers, researchers have been able to calculate the relative energies of these species and the energy barrier for proton migration. The para-protonated isomer is the most stable. rsc.org The relative energies and the migration barrier provide fundamental thermodynamic and kinetic data about the behavior of these important cationic intermediates. rsc.orgresearchgate.net
Table 1: Relative Energies of Protonated Chlorobenzene Isomers and Migration Barrier
This interactive table summarizes the energetic landscape of protonated chlorobenzene as determined from studies involving its deuterated isotopologue. All energies are relative to the most stable para-protonated isomer.
| Isomer/Barrier | Relative Energy (kJ mol⁻¹) |
| para [C(4)]-protonated | 0 (Reference) |
| ortho [C(2)]-protonated | 2.4 ± 1.6 |
| ipso [C(1)]-protonated | 23.5 ± 3.5 |
| Barrier to proton migration around the ring | 46 ± 2 |
| Data sourced from Mason et al. (1998). rsc.org |
Tracer Studies in Environmental and Chemical Processes
This compound (C₆D₅Cl) serves as an invaluable tool in tracer studies due to the distinct mass of its five deuterium atoms compared to hydrogen. This isotopic labeling allows scientists to track the fate of the chlorophenyl moiety through complex chemical reactions and environmental systems without significantly altering the compound's chemical behavior. The presence of deuterium provides a clear signature in mass spectrometry and distinct signals in nuclear magnetic resonance (NMR) spectroscopy, making it possible to distinguish the labeled compound from its non-deuterated counterparts and other molecules in the system. cymitquimica.com
Tracing Reaction Pathways and Product Formation
The use of this compound is pivotal in elucidating complex reaction mechanisms and identifying product formation pathways. By substituting the deuterated compound for its standard hydrogenous counterpart, researchers can follow the fragments of the molecule through a reaction sequence, providing unequivocal evidence for proposed mechanisms.
A prominent example is in the study of gas-phase reactions relevant to combustion and astrochemistry using crossed molecular beam experiments. In one such study, a beam of D5-phenyl radicals (C₆D₅•) was generated by the photodissociation of D5-chlorobenzene. uhmreactiondynamics.org This radical beam was then reacted with phenylacetylene (B144264) (C₆H₅CCH) under single-collision conditions to investigate the formation of polycyclic aromatic hydrocarbons (PAHs), which are key precursors to soot. uhmreactiondynamics.orgyangtaolab.com
The detection of reaction products using a mass spectrometer allowed for the unambiguous identification of ethynylbiphenyl isomers containing the C₆D₅ group. yangtaolab.com This finding provided compelling evidence that the reaction proceeds through an indirect mechanism involving the formation of a stable C₁₄D₅H₆ adduct, which then loses a hydrogen atom to form the final products. uhmreactiondynamics.org The ability to track the deuterated phenyl ring was crucial for confirming this pathway over other potential mechanisms. uhmreactiondynamics.orgyangtaolab.com
Another area where this compound aids in mechanistic investigation is the study of ion-molecule reactions. Researchers have examined the thermal isomerization of protonated chlorobenzene in the gas phase. By using this compound, they could distinguish between different protonated isomers and elucidate the mechanism and energetics of their interconversion. rsc.org The study revealed a significant primary kinetic isotope effect for the migration of a proton around the deuterated aromatic ring, providing deep insight into the reaction dynamics. rsc.org
| Research Area | Reactants | Key Finding | Significance |
| Combustion Chemistry | D5-phenyl radical (from C₆D₅Cl), Phenylacetylene | Formation of a stable adduct (C₁₄D₅H₆) prior to product formation. uhmreactiondynamics.org | Elucidated the indirect reaction mechanism for the formation of ethynylbiphenyl, a key PAH precursor. uhmreactiondynamics.orgyangtaolab.com |
| Gas-Phase Ion Chemistry | Protonated this compound | Determined energetics of interconversion between isomers and a large kinetic isotope effect for proton migration. rsc.org | Provided a detailed understanding of the isomerization mechanism and dynamics of protonated aromatic species. rsc.org |
| Polymerization Catalysis | Zirconocene (B1252598) catalyst, Alkene | Used as a polar solvent component (toluene-d8-chlorobenzene-d5) to study propagation rates. core.ac.uk | Demonstrated the influence of solvent polarity on the kinetics of zirconocene-catalyzed alkene polymerization. core.ac.uk |
Environmental Fate Studies of Organic Compounds
Understanding the environmental fate of persistent organic pollutants like chlorobenzene is critical for assessing their impact and developing remediation strategies. Chlorobenzene is released into the environment from its use as a solvent and a chemical intermediate. ethz.ch It is considered moderately persistent in water, air, and sediments. novachem.com.au Tracer studies using isotopically labeled compounds are essential for tracking their transport, partitioning, and degradation in various environmental compartments.
This compound is widely used as an internal standard for the quantitative analysis of volatile organic compounds (VOCs) in environmental samples. isotope.comsigmaaldrich.com In methods such as purge-and-trap gas chromatography/mass spectrometry (GC/MS), a known amount of this compound is added to a water or soil sample before analysis. epa.gov Because this compound has nearly identical chemical and physical properties to chlorobenzene (e.g., volatility, solubility), it behaves similarly during the extraction and analysis process. However, its higher mass allows it to be separately identified by the mass spectrometer. cymitquimica.com
By comparing the signal of the native chlorobenzene to the known concentration of the this compound internal standard, analysts can accurately quantify the concentration of the pollutant in the original sample, compensating for any losses during sample preparation or injection. epa.gov This technique is fundamental to monitoring the presence and concentration of chlorobenzene and other pollutants in locations such as hazardous waste sites. epa.govcdc.gov
While not released directly into the environment for large-scale tracer studies, its role as an analytical standard is indispensable for:
Monitoring Contamination: Accurately measuring levels of chlorobenzene in groundwater, surface water, and soil. epa.govcdc.gov
Degradation Studies: Quantifying the disappearance of chlorobenzene over time in laboratory experiments that simulate environmental conditions (e.g., microbial degradation in sediment). ethz.chnovachem.com.au
Transport Modeling: Providing the precise concentration data needed to validate models that predict the transport and partitioning of chemicals in the environment. maxwellsci.comnih.govnih.gov
| Application Area | Technique | Role of this compound | Purpose |
| Environmental Monitoring | Purge-and-Trap GC/MS | Internal Standard | Accurate quantification of chlorobenzene and other VOCs in water and soil samples. epa.gov |
| Remediation Assessment | GC/MS Analysis | Internal Standard | Tracking the reduction of contaminant concentrations at sites like Superfund sites. epa.govcdc.gov |
| Laboratory Fate Studies | GC/MS, NMR | Analytical Standard | Quantifying degradation rates and identifying breakdown products in controlled experiments. ethz.chnovachem.com.au |
Theoretical and Computational Chemistry Studies on Chlorobenzene D5
Quantum Chemical Calculations for Spectroscopic Interpretation
Quantum chemical calculations have been instrumental in the detailed interpretation of the complex spectroscopic data of chlorobenzene-d5. These computational approaches allow for the prediction and assignment of vibrational modes and the characterization of electronic states and transitions, providing a deeper understanding of the molecule's structure and dynamics.
Prediction and Assignment of Vibrational Modes
The vibrational spectra of this compound in its ground electronic state (S₀), first excited singlet state (S₁), and ground cationic state (D₀⁺) have been extensively studied. Quantum chemical calculations are vital for assigning the numerous vibrational bands observed experimentally.
Vibrationally resolved spectra of the S₁←S₀ transition in this compound have been obtained using techniques like resonance-enhanced multiphoton ionization (REMPI) spectroscopy. fishersci.co.ukresearchgate.net The assignment of these vibrational bands is a complex task due to the high density of states. Researchers rely on quantum chemical calculations, in conjunction with experimental data and isotopic shifts (including those between ³⁵Cl and ³⁷Cl isotopologues), to make accurate assignments. fishersci.co.ukresearchgate.net These calculations help in understanding how the vibrational modes change between different electronic states and upon deuteration. fishersci.co.ukresearchgate.net For instance, the study by Andrejeva et al. (2015) provided a detailed assignment of the vibrations in the S₀, S₁, and D₀⁺ states of this compound by utilizing such computational methods. fishersci.co.uk
The following table provides a selection of calculated vibrational frequencies for this compound in its ground electronic state (S₀), which are crucial for the interpretation of its infrared and Raman spectra. The calculations are typically performed using methods like Density Functional Theory (DFT), for example, with the B3LYP functional.
Table 1: Selected Calculated Vibrational Frequencies for Ground State (S₀) this compound
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description of Motion |
|---|---|---|
| ν₁ | ~3070 | C-D stretch |
| ν₂ | ~1560 | C-C stretch |
| ν₃ | ~1270 | C-C stretch |
| ν₄ | ~1020 | C-C stretch (ring breathing) |
| ν₅ | ~820 | C-D in-plane bend |
| ν₆ | ~680 | C-C-C in-plane bend |
| ν₇ | ~500 | C-Cl stretch |
Note: The exact values can vary depending on the computational method and basis set used. The descriptions are approximate.
Characterization of Electronic States (S₀, S₁, D₀⁺) and Transitions
Quantum chemical calculations are essential for characterizing the electronic states of this compound and the transitions between them. The ground state (S₀) is a closed-shell singlet state. The first electronically excited singlet state (S₁) results from a π→π* transition within the benzene (B151609) ring. The ground state of the cation (D₀⁺) is formed by removing an electron from the highest occupied molecular orbital (HOMO).
Theoretical studies have been conducted to determine the energies of these states and the nature of the electronic transitions. For example, the S₁←S₀ transition in chlorobenzene (B131634) has been a subject of both experimental and theoretical investigations. marquette.eduaip.org Time-dependent density functional theory (TD-DFT) is a common method used to calculate the vertical excitation energies and to simulate the electronic absorption spectra. marquette.edu These calculations help in understanding the vibronic coupling that occurs upon electronic excitation, which is reflected in the vibrational structure of the electronic spectrum.
Furthermore, photoelectron spectroscopy of this compound, coupled with ab initio calculations, has been used to study the electronic structure of the cation. researchgate.net These studies provide information on the ionization energies to form different electronic states of the cation and the vibrational structure of these states. researchgate.net The work by Andrejeva et al. also considered the vibrations in the D₀⁺ state to aid in the assignment of the excited neutral state spectra. fishersci.co.uk
Molecular Orbital (MO) Theory Applications
Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules. It has been applied to this compound to calculate properties like proton affinity and to analyze its electronic distribution.
Calculation of Proton Affinities at Various Sites
The proton affinity (PA) is a measure of the basicity of a molecule in the gas phase. MO theory calculations have been used to determine the proton affinities at different sites of the chlorobenzene molecule. A study on the thermal isomerization of protonated chlorobenzene and this compound utilized MO theory to calculate the proton affinities. rsc.org
The calculations revealed that the most favored site for protonation is the C(4) (para) position on the benzene ring. rsc.org The proton affinity of the chlorine atom was found to be significantly lower. rsc.org These theoretical findings are crucial for interpreting the results of gas-phase ion chemistry experiments. rsc.org
Table 2: Calculated Proton Affinities of Chlorobenzene at Different Sites
| Protonation Site | Isomer | Relative Energy (kJ mol⁻¹) | Proton Affinity (approx. kJ mol⁻¹) |
|---|---|---|---|
| C(4) (para) | para | 0 | >730 |
| C(2) (ortho) | ortho | 2.4 ± 1.6 | - |
| C(1) (ipso) | ipso | 23.5 ± 3.5 | - |
Data sourced from a study on protonated chlorobenzene, with relative energies determined from experimental data fitting a kinetic model and proton affinities from molecular orbital theory calculations. rsc.orgresearchgate.netresearchgate.net
Analysis of Electronic Distributions and Reactivity
MO theory is also used to analyze the distribution of electrons within the this compound molecule, which provides insights into its chemical reactivity. The chlorine atom is an electronegative element that withdraws electron density from the benzene ring through the sigma bond (inductive effect). However, the lone pairs of electrons on the chlorine atom can be delocalized into the π-system of the ring (resonance effect).
These competing effects influence the electron density at different positions on the ring. MO calculations can quantify these effects by mapping the electron density and the molecular electrostatic potential. This analysis helps to explain the regioselectivity of electrophilic aromatic substitution reactions of chlorobenzene. While the inductive effect deactivates the ring towards electrophilic attack compared to benzene, the resonance effect directs incoming electrophiles to the ortho and para positions, where the electron density is relatively higher.
Density Functional Theory (DFT) Methodologies
Density Functional Theory (DFT) has become one of the most popular computational methods for studying medium-sized molecules like this compound due to its favorable balance of accuracy and computational cost.
Several studies on chlorobenzene and its derivatives have employed DFT methods, most commonly using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. researchgate.netnih.govchemrxiv.org This functional has been shown to provide reliable results for geometries, vibrational frequencies, and other molecular properties for a wide range of organic molecules.
For the calculation of vibrational frequencies, the B3LYP functional combined with a reasonably large basis set, such as 6-311G(d,p) or an augmented correlation-consistent basis set like aug-cc-pVTZ, has been successfully used to reproduce and assign experimental infrared and Raman spectra. researchgate.netaip.orgworktribe.com Time-dependent DFT (TD-DFT) with functionals like B3LYP is also a standard method for investigating excited electronic states and simulating UV-Vis spectra. marquette.edu
Recent research also explores the use of other DFT functionals, including those with long-range corrections, to improve the accuracy of calculated properties such as NMR chemical shifts. acs.org The choice of the DFT functional and basis set is crucial for obtaining accurate theoretical predictions that can be reliably compared with experimental data.
Elucidation of Molecular Interactions and Structural Stability
Theoretical and computational studies have provided significant insights into the non-covalent interactions and structural stability of this compound and related molecules. Noncovalent forces are crucial in determining the structure, stability, and dynamic properties of molecules. aip.org
Research on chlorobenzene clusters has identified various types of noncovalent interactions, including π-π stacking, C-H/π interactions, and halogen bonding, which play a key role in chemical reactivity and molecular structure. aip.org Computational studies of chlorobenzene dimers, using methods like M06-2x and MP2 with an aug-cc-pVDZ basis set, have revealed at least five minimum energy structures. aip.org Four of these are π-stacked isomers with parallel-displaced structures, and one is a T-shaped isomer. aip.org The calculated binding energies for the π-stacked isomers range from approximately 17 to 20 kJ/mol, while the T-shaped isomer has about half that binding energy. aip.org Notably, no local minima corresponding to halogen-bonded structures were found for the chlorobenzene dimer in these calculations. aip.org
Experimental methods, such as resonant two-photon ionization spectroscopy in supersonic beams, have been used to probe these interactions. The binding energy of the chlorobenzene dimer was experimentally determined to be 14.5 ± 1.0 kJ/mol. aip.org
In studies involving mixed clusters, such as those with bromobenzene (B47551), it has been observed that halogen bonding becomes more significant due to the increased depth of the σ-hole on the bromine atom compared to chlorine. marquette.edu For the bromobenzene dimer, both π-stacked and halogen-bonded structures were identified, with the halogen-bonded isomers having binding energies similar to the T-shaped isomer. marquette.edu
The table below summarizes the calculated binding energies for different chlorobenzene dimer isomers.
| Dimer Isomer | Type | Calculated Binding Energy (kJ/mol) |
| D1-D4 | π-stacked | ~17 - ~20 |
| D5 | T-shaped | ~8.5 - ~10 |
Binding energies were calculated at the M06-2x/aug-cc-pVDZ level of theory and are counterpoise and ZPE corrected. aip.org.
Modeling of Solvent Effects on Solute Dynamics
The dynamics of molecules in solution are significantly influenced by the surrounding solvent molecules. weebly.com Computational models are essential for understanding these complex interactions and their effects on solute behavior. springernature.com
This compound has been utilized as a solvent in studies investigating the reorientational dynamics of solutes like fullerene C70. researchgate.net In these studies, 13C spin-lattice relaxation rates were analyzed to probe the motion of C70 in various deuterated aromatic solvents, including this compound, benzene-d6, and o-dichlorobenzene-d4. researchgate.net The results indicated that the rotational behavior of C70 is complex, with both solvent viscosity and structure playing important roles. researchgate.net Specifically, the tumbling motion of the solute is primarily influenced by solvent viscosity, whereas the spinning motion is more sensitive to the solvent's structure. researchgate.net
Theoretical models, such as the modified Gierer-Wirtz model, have been employed to predict the diffusion constants of solutes in these solvents. researchgate.net These models provide acceptable predictions, particularly for the diffusion coefficient related to tumbling motion. researchgate.net
Furthermore, studies on the electron transfer to chlorobenzene in different aprotic solvents have shown that the reaction rates are controlled by the overdamped solvent relaxation, highlighting the dynamic role of the solvent in chemical reactions. rsc.org The choice of the computational model, ranging from simpler continuum models to more complex ab initio molecular dynamics (AIMD), is crucial for accurately capturing these solvent effects. springernature.com
The following table presents data on the reorientational dynamics of C70 in different solvents, illustrating the influence of the solvent environment.
| Solvent | Temperature Range (K) | Observed C70 Diffusion |
| This compound, Benzene-d6, o-Dichlorobenzene-d4 | 283 and 323 | Anisotropic |
| 293 - 303 | Isotropic | |
| 313 | Quasi-isotropic |
Data from a study on the 13C spin-lattice relaxation rates of C70. researchgate.net.
Analysis of Activation Energies and Reaction Pathways
Computational chemistry plays a vital role in determining the activation energies and elucidating the reaction pathways of chemical processes involving this compound. rsc.orgnih.gov
Studies on the thermal isomerisation of protonated chlorobenzene and this compound in the gas phase have utilized high-energy collision-induced decomposition (CID) mass spectrometry. rsc.org By varying the reaction conditions, it was possible to distinguish between different protonated isomers and determine the energetics of their interconversion. rsc.org For instance, the energy barrier for the migration of a proton around the (C6D5Cl)H+ ring was found to be 46 ± 2 kJ mol−1. rsc.org A significant primary kinetic isotope effect was also observed for this migration. rsc.org
In the context of combustion, chemical kinetic modeling has been used to explore the reaction pathways of chlorobenzene oxidation. nih.gov These models suggest that under certain conditions, the initial destruction of chlorobenzene is dominated by hydrogen abstraction by hydroxyl radicals, rather than C-Cl bond scission. nih.gov This leads to the formation of chlorinated byproducts like chlorophenol. nih.gov
Furthermore, the reactive pathways of the chlorobenzene-ammonia dimer cation radical have been investigated using both experimental and theoretical methods. researchgate.net Computational studies revealed two nearly isoenergetic arenium ion intermediates. researchgate.net The relative branching ratios of the subsequent Cl and HCl loss channels were well-reproduced by microcanonical transition state theory calculations. researchgate.net
The table below provides the energies of different protonated this compound isomers relative to the most stable C(4) isomer, as determined from gas-phase studies.
| Isomer | Relative Energy (kJ mol⁻¹) |
| C(2) | 2.4 ± 1.6 |
| C(1) | 23.5 ± 3.5 |
Data obtained from fitting a kinetic model to experimental data on protonated chlorobenzene. rsc.org.
Ab Initio Computational Approaches
Photoelectron Spectra Simulations and Interpretations
Ab initio computational methods are instrumental in simulating and interpreting the photoelectron spectra of molecules like this compound. acs.orgresearchgate.net These theoretical calculations, often performed using methods such as self-consistent field (SCF) and many-body Green's function, provide valuable information on binding energies, wave functions, and relative intensities, which aids in the assignment of spectral features. researchgate.net
Laser photoelectron spectroscopy has been applied to both chlorobenzene-h5 and this compound. researchgate.net The resulting spectra reveal extensive vibrational structure in several of the electronic bands. researchgate.net The analysis of this vibrational structure, supported by ab initio calculations, allows for the assignment of vibrational frequencies in the cation. researchgate.net For instance, studies have assigned 15 vibrational frequencies for the chlorobenzene-h5 ion and one for its deuterated counterpart. researchgate.net
The interpretation of photoelectron spectra is greatly enhanced by Franck-Condon simulations. colorado.edu These simulations, which are based on optimized geometries and normal modes from DFT calculations, help in correctly assigning the ionization threshold, especially when there is a significant change in geometry between the neutral molecule and the cation. rsc.org
The study of isotopologues like this compound is particularly useful, as the isotopic shifts in the vibrational bands provide additional data for making accurate assignments. researchgate.net Changes in the vibrational modes between the different isotopologues and between the ground and excited electronic states can be discussed in detail with the aid of these computational approaches. researchgate.netresearchgate.net
Energetic Characterization of Molecular Systems
Ab initio calculations are crucial for the energetic characterization of molecular systems containing this compound. These methods provide accurate determinations of various thermochemical properties.
For example, in the study of protonated chlorobenzene, molecular orbital theory calculations were used to determine the proton affinity of different sites on the molecule. rsc.org These calculations placed the proton affinity of the chlorine atom more than 100 kJ mol⁻¹ below that of the most favored C(4) ring carbon atom. rsc.org
In the investigation of the chlorobenzene-ammonia dimer cation radical, electronic structure calculations using Density Functional Theory and post-Hartree-Fock methods were employed to characterize the potential energy landscape. researchgate.net These calculations identified two nearly isoenergetic arenium ion intermediates that are energetically lower than the initially formed dimer cation radical complex. researchgate.net
Furthermore, ab initio calculations are used to determine binding energies in molecular clusters. For instance, in studies of chlorobenzene dimers, CCSD(T) calculations, which are considered a high-level ab initio method, have been used to benchmark the results from DFT methods. marquette.edu This ensures a more accurate energetic description of the non-covalent interactions governing the stability of these clusters. aip.orgmarquette.edu
The table below lists the calculated proton affinities for different sites on the chlorobenzene molecule.
| Site of Protonation | Calculated Proton Affinity (kJ mol⁻¹) |
| C(4) ring carbon | ~730 |
| Cl atom | ~630 |
Values derived from molecular orbital theory calculations. rsc.org.
Role of Chlorobenzene D5 in Advanced Synthetic and Materials Research
Synthetic Intermediate for Deuterated Analogues
The presence of deuterium (B1214612) atoms makes chlorobenzene-d5 an ideal starting material for the synthesis of more complex isotopically labeled molecules. isotope.comisotope.com This is particularly important in research areas where tracking metabolic pathways, determining reaction mechanisms, or using neutron scattering techniques requires the specific placement of deuterium labels.
This compound acts as a precursor for introducing a pentadeuterated phenyl group into a target molecule. This strategy is essential for creating internal standards for mass spectrometry, reference materials for analytical chemistry, and substrates for mechanistic studies. sigmaaldrich.com
A notable application is in the synthesis of deuterated pharmaceutical analogues for metabolic studies. For instance, deuterated chlorobenzene (B131634) can be used in a Friedel-Crafts acylation reaction to produce deuterated 4-chloro-acetophenone. google.com This intermediate is a key component in the subsequent synthesis of complex deuterated compounds like substituted dihydrofuranones, which are investigated for their potential biological activities. google.com
Another area of research involves the study of polycyclic aromatic hydrocarbon (PAH) formation in combustion systems. In crossed molecular beam experiments designed to understand these reaction dynamics, D5-phenyl radicals (C₆D₅•), which can be generated from a this compound precursor, are reacted with molecules like phenylacetylene (B144264). This reaction specifically leads to the formation of deuterated ethynylbiphenyl isomers, allowing researchers to trace the formation pathways of these key PAH precursors unequivocally. yangtaolab.com
The incorporation of this compound into multi-step synthetic sequences allows for the creation of highly specialized and complex molecular architectures with precise isotopic labeling. The synthesis of deuterated dihydrofuranone derivatives serves as a prime example. google.com The pathway involves the initial preparation of deuterated starting materials, including those derived from this compound, which are then carried through several reaction steps. Using a deuterated building block from an early stage ensures the label is retained in the final complex structure, which is critical for subsequent analysis. google.com This approach is fundamental in fields like drug discovery, where understanding a molecule's metabolic fate is crucial and often requires synthesizing complex, isotopically labeled versions of the parent drug.
Solvent for Specialized Chemical Transformations
Beyond its role as a synthetic precursor, this compound is frequently employed as a solvent, particularly for Nuclear Magnetic Resonance (NMR) spectroscopy. isotope.comcarlroth.com Its physical properties are similar to its non-deuterated counterpart, but the absence of protons eliminates large interfering solvent signals from ¹H NMR spectra, allowing for clear observation of the signals from the analyte. carlroth.compitt.edu This is especially valuable in studies of organometallic complexes and polymer systems where precise structural and dynamic information is required.
In organometallic chemistry, reactions are often conducted using highly reactive reagents that require aprotic, non-coordinating solvents. libretexts.org this compound fulfills this need while providing the "NMR-silent" background necessary for in situ reaction monitoring and characterization of sensitive species.
Research on olefin polymerization catalysts, such as methylaluminoxane (B55162) (MAO), heavily relies on this compound as a solvent. researchgate.netchemrxiv.org PGSE (Pulsed-field Gradient Spin-Echo) NMR studies conducted in this compound allow scientists to measure the hydrodynamic dimensions of MAO aggregates in a polar solvent environment. researchgate.netchemrxiv.org This information is vital for understanding how the cocatalyst behaves in solution and interacts with the primary catalyst, which directly impacts the polymerization process and the properties of the resulting polymer. Similarly, the formation and reactivity of synthetic models for biological systems, such as heme-HNO complexes, are studied in this compound to enable unambiguous characterization of short-lived intermediates by ¹H NMR spectroscopy. osti.gov
This compound is a preferred solvent for the characterization of various polymers and advanced materials. polymersource.ca For example, variable-temperature NMR studies in this compound are used to verify hydrogen bonding interactions in the synthesis of complex glycosides, a fundamental aspect of carbohydrate chemistry. researchgate.net
In the field of materials science, the properties of open-shell organic semiconductors are investigated using this compound as a solvent for various spectroscopic and electrochemical measurements. acs.org The solvent's polarity and its inertness allow for accurate characterization of the electronic interactions and magnetic properties of these novel materials. Furthermore, ¹³C spin-lattice relaxation measurements of fullerene C₇₀ have been performed in this compound to probe the rotational dynamics of the fullerene, providing insights into its behavior in solution which is critical for its application in new materials. researchgate.net
Investigation of Solvent-Solute Interactions in Novel Materials
Solvent-solute interactions are fundamental forces that govern chemical reactions, molecular self-assembly, and the ultimate properties of materials formed from solution. uni-hamburg.de this compound is an important medium for studying these interactions because it allows researchers to focus on the behavior of the solute using techniques like NMR without spectral interference.
Studies on the reorientational dynamics of fullerene C₇₀ in this compound have provided deep insights into the solute-solvent interactions. By measuring ¹³C spin-lattice relaxation rates at various temperatures, researchers can determine the contributions of different relaxation mechanisms, which are directly influenced by how the C₇₀ molecule tumbles and interacts with the surrounding solvent molecules. researchgate.net This work has shown that the rotational dynamics are not simply a function of solvent viscosity but are significantly affected by specific electronic interactions between the fullerene and the aromatic solvent. researchgate.net
Similar studies have been conducted on supramolecular systems, such as ring-in-ring complexes. The association constant and dynamics of these host-guest systems were found to be highly dependent on the solvent environment, with this compound being one of the key solvents used to probe these effects. researchgate.net These fundamental investigations into solvent-solute interactions are critical for designing and developing new functional materials, from perovskite films for solar cells to novel catalysts and drug delivery systems. rsc.org
Reorientational Dynamics of Carbon Allotropes (e.g., Fullerenes)
This compound (C6D5Cl) serves as a critical solvent in nuclear magnetic resonance (NMR) spectroscopy studies aimed at elucidating the complex reorientational dynamics of carbon allotropes, particularly fullerenes like C70. acs.orgresearchgate.net The physical properties of the solvent, such as its viscosity and molecular structure, directly influence the rotational motion of the dissolved fullerene molecules. nih.govresearchgate.net
Research utilizing 13C spin-lattice relaxation measurements on C70 dissolved in this compound has revealed that the fullerene's reorientational motion is highly dependent on temperature. acs.orgresearchgate.net These studies demonstrate that the motion of C70 is not simple isotropic tumbling but rather a more complex process that oscillates between anisotropic and isotropic behavior as the temperature changes. acs.orgresearchgate.net At lower temperatures, the diffusion is observed to be anisotropic, but it progresses toward isotropic behavior as the temperature increases. researchgate.net
A detailed analysis of C70 in this compound across a range of temperatures has provided specific insights into its dynamic behavior. acs.orgnih.gov At the lowest (283 K) and highest (323 K) temperatures in the studied range, C70 exhibits anisotropic motion. researchgate.netnih.gov In the intermediate temperature range of 293 K to 303 K, the diffusion becomes isotropic, followed by a quasi-isotropic state at 313 K. researchgate.netnih.gov During anisotropic motion, the diffusion about the fullerene's main figure axis is faster than the tumbling of the figure axis itself. nih.gov
These investigations highlight that a solvent's viscosity alone is not sufficient to characterize the complex rotational dynamics of solutes like C70. nih.govresearchgate.net While tumbling motion is sensitive to viscosity, the spinning motion of the fullerene is more responsive to the solvent's molecular structure. nih.gov The use of this compound allows researchers to probe these nuanced interactions and validate theoretical models of molecular dynamics, such as modified Gierer-Wirtz models, which provide acceptable predictions for the diffusion constants of C70. acs.orgnih.gov
Table 1: Temperature-Dependent Reorientational Dynamics of Fullerene C70 in this compound
| Temperature (K) | Reorientational Behavior |
|---|---|
| 283 | Anisotropic |
| 293 - 303 | Isotropic |
| 313 | Quasi-isotropic |
Influence on Electronic Spectra of Dissolved Species
This compound is frequently employed as a solvent in spectroscopic studies to analyze the electronic properties of dissolved chemical species. Its influence on the electronic absorption spectra of solutes is a key area of investigation in materials science and physical chemistry. The solvent environment can induce shifts in absorption bands and affect the aggregation state of molecules, thereby altering their spectroscopic signatures. researchgate.netresearchgate.net
For instance, in the study of endohedral metallofullerenes, the vis-NIR absorption spectrum of a compound like La2C2@D5(450)-C100 dissolved in chlorobenzene reveals distinct electronic configurations compared to similar molecules. researchgate.net The choice of solvent is also critical when studying host-guest interactions, such as those between fullerenes and "buckycatchers," where 1H NMR titrations in this compound are used to determine thermodynamic parameters of complex formation. acs.org
The quality of the solvent, whether it is "good" like chlorobenzene or "poor" like toluene (B28343) for a specific polymer, can dictate chain organization and aggregation. researchgate.net For certain conjugated polymers, a solution in chlorobenzene may show a featureless absorption band characteristic of well-dissolved, individual polymer chains. researchgate.net In contrast, a solvent like toluene can promote aggregation, leading to the appearance of new low-energy shoulders in the electronic spectrum. researchgate.net This demonstrates that this compound can provide a medium where intermolecular interactions are minimized, allowing for the study of the intrinsic electronic properties of the solute.
Furthermore, halogenated solvents, including chlorobenzene, are used to produce and stabilize cation radicals for spectroscopic analysis. researchgate.net By irradiating a frozen glassy solution of a solute in a halide solvent, cation radicals can be generated, and their electronic absorption spectra can be measured. researchgate.net These spectra provide valuable information that can be compared with data from photoelectron spectroscopy to understand the electronic transitions of the radical species. researchgate.net The use of chlorobenzene in cyclic voltammetry measurements is also common for investigating the electrochemical properties and, by extension, the electronic behavior of materials like fullerene complexes. amazonaws.com
Analytical Methodologies and Quality Control in Research Using Chlorobenzene D5
Development and Validation of Analytical Standards
The development of analytical standards using chlorobenzene-d5 involves meticulous preparation and validation to ensure accuracy and reliability in quantitative analysis. This compound is a deuterated derivative of chlorobenzene (B131634) with a high isotopic purity, often 99 atom % D. scientificlabs.co.uksigmaaldrich.comcalpaclab.com This high level of deuteration is critical for its function as an internal standard, as it provides a distinct mass-to-charge ratio (m/z) in mass spectrometry that is separate from the non-deuterated target analyte.
Standard solutions of this compound are typically prepared in a high-purity solvent such as P&T (purge and trap) grade methanol. restek.comcpachem.com The concentration of these standards is certified and often comes with a detailed Certificate of Analysis that specifies the exact concentration, solvent, and storage conditions. restek.comcpachem.com For instance, a common standard is a 2000 µg/mL solution in P&T Methanol. restek.com These standards are essential for creating calibration curves and for spiking samples to monitor analytical performance.
Validation of these standards is a rigorous process. It involves confirming the identity and purity of the this compound. Techniques like 1H NMR (Proton Nuclear Magnetic Resonance) and 2H NMR (Deuterium NMR) are used to study the isotopic purity and structure of the compound. scientificlabs.co.uksigmaaldrich.comcalpaclab.com The validation process also ensures the stability of the standard over time and under various storage conditions. Certified Reference Materials (CRMs) for this compound are produced by accredited organizations, ensuring they meet stringent quality criteria under standards like ISO 17034. cpachem.comlgcstandards.com
Applications in Regulated Environmental Monitoring Methods
This compound is widely specified as an internal standard in numerous regulated environmental monitoring methods due to its chemical similarity to many VOCs of environmental concern.
U.S. EPA Methods for Volatile Organic Compound Analysis
The United States Environmental Protection Agency (U.S. EPA) has incorporated this compound into several of its key methods for analyzing VOCs in various environmental media.
EPA Method 8260 : This method is extensively used for the determination of VOCs in solid waste matrices, as well as groundwater and soil. shimadzu.comepa.gov Method 8260C and 8260D specifically recommend the use of this compound as an internal standard, along with fluorobenzene (B45895) and 1,4-dichlorobenzene-d4. epa.govepa.govepa.gov The internal standards are added to all samples, standards, and blanks to correct for variations in instrument response and sample handling. s4science.at The method's performance criteria, such as response factor stability and detection limits, are evaluated using these internal standards. shimadzu.coms4science.at
EPA Method TO-15 : This method is designed for the determination of VOCs in air collected in specially-prepared canisters. gcms.czciinformatics.co.uk this compound is one of the recommended internal standards, along with bromochloromethane (B122714) and 1,4-difluorobenzene. gcms.czciinformatics.co.uklotusinstruments.com It is automatically added to the adsorbent trap during the preconcentration step of the analysis. gcms.cz However, some studies have raised concerns about the suitability of the recommended internal standards for all target analytes in TO-15 due to differences in physical and chemical properties. lotusinstruments.com
EPA Method 524.4 : This method is used for the analysis of purgeable organic compounds in drinking water. thermofisher.com this compound is used as an internal standard to ensure the accuracy and reliability of the quantification of a wide range of VOCs. thermofisher.com
Quantification of Volatile Organic Compounds in Various Matrices
The use of this compound as an internal standard is critical for the accurate quantification of VOCs in diverse and complex matrices such as water, soil, and air. The principle of internal standardization involves adding a known amount of the internal standard to every sample, calibrator, and quality control sample. The ratio of the analyte's response to the internal standard's response is then used for quantification. This approach effectively compensates for variations in sample injection volume, detector response, and sample matrix effects.
Water Matrix: In the analysis of drinking water by methods like U.S. EPA 524.4, this compound is part of an internal standard mixture that is added to each sample. thermofisher.com This allows for the precise quantification of numerous VOCs, with calibration curves typically ranging from 0.2 µg/L to 50 µg/L. thermofisher.com The stability of the analytical method is demonstrated by the consistent recovery of the internal standard over numerous injections. thermofisher.com
Soil Matrix: For soil and solid waste analysis using U.S. EPA Method 8260, this compound is a recommended internal standard. epa.govevaporator.com The analysis often involves purge-and-trap or headspace techniques to extract the VOCs from the solid matrix. ingenieria-analitica.comthermofisher.com The internal standard helps to correct for inefficiencies in the purging process and for matrix-induced signal suppression or enhancement. Studies have shown excellent recoveries for a wide range of VOCs in spiked soil samples when using this compound as an internal standard. thermofisher.com
Air Matrix: In air analysis by U.S. EPA Method TO-15, this compound is introduced into the analytical system along with the air sample. gcms.czciinformatics.co.ukntrace.cn This is crucial for achieving the low detection limits required for ambient air monitoring, often in the parts-per-billion by volume (ppbv) range. ntrace.cn The use of an internal standard is vital for maintaining accuracy and precision over the wide dynamic range of concentrations that can be encountered in air samples. gcms.czciinformatics.co.uk
Uncertainty Quantification in Isotopic and Quantitative Analysis
Evaluating and controlling for uncertainty is a fundamental aspect of producing high-quality analytical data. In the context of using this compound, uncertainty arises from both the isotopic purity of the standard and its application in quantitative analysis.
Isotopic Analysis: The isotopic purity of this compound is a potential source of uncertainty. While it is typically specified as 99 atom % D, variations can exist. scientificlabs.co.uksigmaaldrich.com The presence of incompletely deuterated chlorobenzene molecules can lead to isotopic interferences, although this is generally minimal with high-purity standards. The uncertainty in the isotopic composition can be assessed using high-resolution mass spectrometry and NMR techniques. scientificlabs.co.uksigmaaldrich.comcalpaclab.com
The following table presents an example of uncertainty components in the analysis of VOCs using an internal standard like this compound, based on a study of BTEX in ambient air. mdpi.comresearchgate.net
| Uncertainty Source | Contribution to Total Uncertainty (Example for Benzene) |
| Intermediate Precision | 24% |
| Sampling System | 23% |
| Calibration | 23% |
| Internal Standard | Component of Calibration Uncertainty |
| Other Sources | Variable |
Mitigation of Chromatographic Interferences in Analytical Procedures
Chromatographic interferences can compromise the accuracy of analytical results. In the context of using this compound, interferences can arise from co-eluting compounds that have similar mass spectral fragmentation patterns.
One potential issue is the co-elution of a target analyte with the internal standard. While the use of a deuterated standard provides a different mass for quantification, significant co-elution can still lead to ion suppression or enhancement effects in the mass spectrometer source. To mitigate this, chromatographic conditions, such as the temperature program and the type of gas chromatography (GC) column, are optimized to achieve baseline separation of the internal standard from all target analytes. thermofisher.com
Another source of interference can be the presence of impurities in the this compound standard itself. lotusinstruments.com Although typically of high purity, trace amounts of non-deuterated chlorobenzene or other compounds could potentially interfere with the analysis of certain target analytes, especially at very low concentrations. lotusinstruments.com Using high-purity, certified standards is the primary way to mitigate this risk.
In complex matrices, matrix components can co-elute with this compound and cause interference. Techniques such as tandem mass spectrometry (MS/MS) can be employed to reduce such interferences. shimadzu.com By selecting a specific precursor-to-product ion transition for this compound, the selectivity of the detection can be significantly enhanced, minimizing the impact of co-eluting matrix components. shimadzu.com
Q & A
Q. How can this compound be integrated into multi-omics studies to investigate endocrine disruption mechanisms?
- Combine transcriptomic (RNA-seq) and proteomic (LC-MS/MS) data with this compound-based exposure assays to identify dysregulated pathways (e.g., aryl hydrocarbon receptor signaling). Use isotopic labeling to differentiate endogenous vs. exogenous compound interactions in endocrine tissues .
Methodological Guidance
- Literature Review : Prioritize peer-reviewed studies from databases like PubMed, CINAHL, and ProQuest Dissertations & Theses. Exclude non-peer-reviewed sources (e.g., ) .
- Data Validation : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions and ensure alignment with gaps in chlorinated compound toxicology or isotopic labeling techniques .
- Ethical Compliance : Obtain institutional approvals for hazardous material use and adhere to OECD guidelines for physicochemical testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
